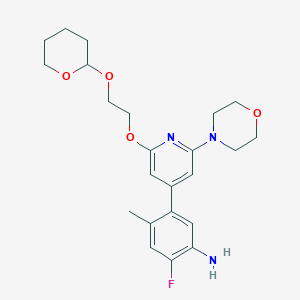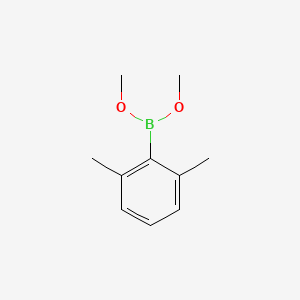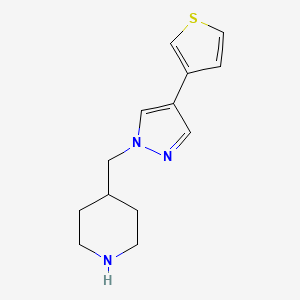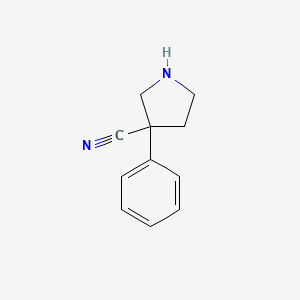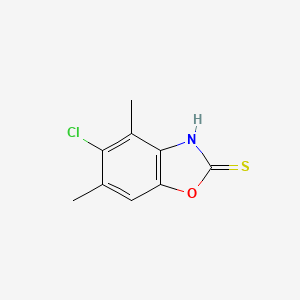
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The compound’s structure consists of a benzene ring fused to an oxazole ring, with chlorine, methyl, and thiol substituents, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol typically involves the reaction of 2-aminophenol with appropriate reagents. One common method includes the use of 2-aminophenol, potassium hydroxide, and carbon disulfide in ethanol under reflux conditions . The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazole derivative.
Industrial Production Methods
Industrial production methods for benzoxazole derivatives often involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems, such as nanocatalysts and metal catalysts, can enhance the efficiency and yield of the synthesis .
Chemical Reactions Analysis
Types of Reactions
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to modify its functional groups.
Substitution: The chlorine atom can be substituted with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions include disulfides, reduced benzoxazole derivatives, and various substituted benzoxazole compounds .
Scientific Research Applications
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol has numerous applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical sensors
Mechanism of Action
The mechanism of action of 5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol involves its interaction with various molecular targets. The compound can form π-π stacking interactions with biological targets and engage in hydrogen bonding through its oxygen and nitrogen atoms. These interactions allow it to inhibit enzymes and proteins involved in disease pathways, such as DNA topoisomerases and protein kinases .
Comparison with Similar Compounds
Similar Compounds
Benzoxazole: The parent compound with a simpler structure.
5-Chloro-2-mercaptobenzoxazole: Similar structure but lacks the methyl groups.
4,6-Dimethylbenzoxazole: Lacks the chlorine and thiol groups.
Uniqueness
5-Chloro-4,6-dimethyl-1,3-benzoxazole-2-thiol is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of chlorine, methyl, and thiol groups enhances its reactivity and potential for diverse applications .
Properties
Molecular Formula |
C9H8ClNOS |
|---|---|
Molecular Weight |
213.68 g/mol |
IUPAC Name |
5-chloro-4,6-dimethyl-3H-1,3-benzoxazole-2-thione |
InChI |
InChI=1S/C9H8ClNOS/c1-4-3-6-8(5(2)7(4)10)11-9(13)12-6/h3H,1-2H3,(H,11,13) |
InChI Key |
YLNLMCDINVCZAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1Cl)C)NC(=S)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


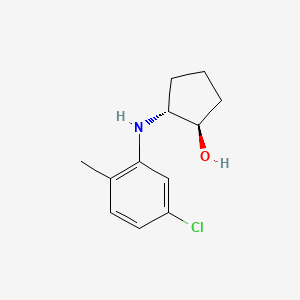
![2-{[(5-Isopropyl-2-methoxy-4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B13363142.png)
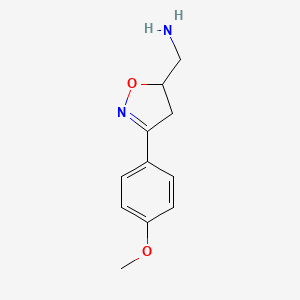
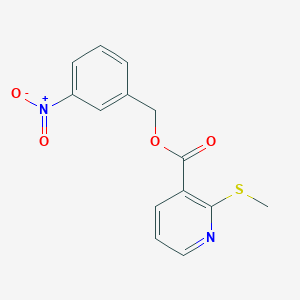
![6-[1-(4-Chlorophenoxy)-1-methylethyl]-3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13363172.png)
![1-[4-(difluoromethoxy)phenyl]-5-methyl-N-(2,3,4-trifluorophenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13363178.png)
![N-[4-(furan-2-yl)-1,3-thiazol-2-yl]piperidine-4-carboxamide](/img/structure/B13363179.png)
![N-[(4-methylphenyl)(phenyl)methyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B13363184.png)

![N-[3-(2-furyl)-1H-1,2,4-triazol-5-yl]-2-[(6-methyl-4-oxo-4H-pyran-3-yl)oxy]acetamide](/img/structure/B13363203.png)
